molecular formula C5H9BrOS B1529015 3-Bromotetrahydro-2H-thiopyran 1-oxide CAS No. 332041-59-5

3-Bromotetrahydro-2H-thiopyran 1-oxide

Cat. No. B1529015
M. Wt: 197.1 g/mol
InChI Key: WQMKSTDVFKPDJB-UHFFFAOYSA-N
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Description

3-Bromotetrahydro-2H-thiopyran 1-oxide is a chemical compound with the molecular formula C5H9BrOS . It has a molecular weight of 197.09 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromotetrahydro-2H-thiopyran 1-oxide, such as its boiling point, are not explicitly mentioned in the available resources .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

3-Bromotetrahydro-2H-thiopyran 1-oxide serves as a significant compound in organic chemistry for synthesizing various complex molecules. For instance, it has been utilized in ring contractions of thiochroman-4-ones and thiochromen-4-ones, indicating its role in producing novel chemical structures through heating in the presence of sodium acetate. These processes lead to mixtures including thioindigo and other compounds, showcasing the compound's utility in facilitating unique chemical transformations (Mackenzie & Thomson, 1982). Additionally, scalable preparation techniques for cyclic sulfones, including 4-amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide, highlight its importance in medicinal chemistry as a building block for drug discovery, emphasizing efficient and practical approaches to access this and related compounds from inexpensive starting materials (Hugelshofer et al., 2021).

Material Science Applications

In the realm of materials science, compounds like 3-Bromotetrahydro-2H-thiopyran 1-oxide play a crucial role in developing new materials with unique properties. For example, the study on the synthesis of well-defined head-to-tail-type oligothiophenes demonstrates the use of regioselective deprotonation and nickel-catalyzed cross-coupling reactions, which are essential for creating organic dye molecules used in photovoltaic cells. This not only showcases the compound's relevance in synthesizing materials for renewable energy technologies but also its broader implications in electronics and optoelectronics (Tanaka et al., 2011).

Analytical and Environmental Chemistry

3-Bromotetrahydro-2H-thiopyran 1-oxide and related compounds contribute significantly to analytical and environmental chemistry. For instance, the chemistry of atmospheric bromine, including brominated compounds, is critical in understanding ozone recombination processes and their efficiency compared to other elements like nitric oxide or chlorine. Such studies provide insights into the atmospheric presence of bromine, produced partly by marine activity and human practices, and its implications for ozone layer dynamics and environmental health (Wofsy, McElroy, & Yung, 1975).

properties

IUPAC Name

3-bromothiane 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrOS/c6-5-2-1-3-8(7)4-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMKSTDVFKPDJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CS(=O)C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromotetrahydro-2H-thiopyran 1-oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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